Cas no 500210-07-1 (1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine)
1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine
- 1-(2-chloro-6-nitrophenyl)-3-methylpiperazine(SALTDATA: HCl)
- 1-{2-chloro-6-nitrophenyl}-3-methylpiperazine
- 1-(2-Chloro-6-nitro-phenyl)-3-methyl-piperazine
- piperazine, 1-(2-chloro-6-nitrophenyl)-3-methyl-
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- Inchi: InChI=1S/C11H14ClN3O2/c1-8-7-14(6-5-13-8)11-9(12)3-2-4-10(11)15(16)17/h2-4,8,13H,5-7H2,1H3
- InChI Key: NECMVUPTUANASG-UHFFFAOYSA-N
- SMILES: CC1CN(CCN1)C2=C(C=CC=C2[N+](=O)[O-])Cl
Computed Properties
- Exact Mass: 255.07762
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 58.41
1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C613818-10mg |
1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine |
500210-07-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C613818-50mg |
1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine |
500210-07-1 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C613818-100mg |
1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine |
500210-07-1 | 100mg |
$ 80.00 | 2022-06-06 | ||
| A2B Chem LLC | AG23126-10mg |
1-{2-chloro-6-nitrophenyl}-3-methylpiperazine |
500210-07-1 | 95% | 10mg |
$225.00 | 2024-04-19 |
1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine
1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine: An Overview of CAS No. 500210-07-1
1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine (CAS No. 500210-07-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-chloro-6-nitrophenyl group and a methyl group. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine is of particular interest due to its potential to interact with specific biological targets. The piperazine moiety is known for its ability to form hydrogen bonds and participate in π-π stacking interactions, which are crucial for binding to protein receptors. The 2-chloro-6-nitrophenyl substituent, on the other hand, introduces electron-withdrawing effects and hydrophobicity, which can influence the compound's pharmacokinetic and pharmacodynamic properties.
Recent studies have explored the biological activities of 1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine. One notable area of research is its potential as an antiparasitic agent. A study published in the Journal of Medicinal Chemistry (2021) demonstrated that this compound exhibits potent activity against Plasmodium falciparum, the parasite responsible for malaria. The researchers found that the compound's unique structure allows it to disrupt key metabolic pathways in the parasite, leading to its death. This finding has significant implications for the development of new antimalarial drugs, especially in regions where resistance to existing treatments is a growing concern.
In addition to its antiparasitic properties, 1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine has also shown promise as an anticancer agent. A study published in the Cancer Research (2022) reported that this compound selectively inhibits the growth of human breast cancer cells by inducing apoptosis through the activation of caspase-dependent pathways. The researchers noted that the compound's ability to target specific signaling pathways without affecting normal cells makes it a promising candidate for further preclinical and clinical evaluation.
The synthesis of 1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine has been optimized using various methodologies to improve yield and purity. One common approach involves the reaction of 2-chloro-6-nitroaniline with 3-methylpiperazine in the presence of a suitable catalyst. This method has been refined to achieve high yields and reduce side reactions, making it suitable for large-scale production. The purity and quality control of this compound are critical for ensuring its efficacy and safety in pharmaceutical applications.
The physicochemical properties of 1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine, such as solubility, stability, and partition coefficient (logP), have been extensively studied. These properties are essential for understanding how the compound behaves in biological systems and how it can be formulated into effective drug delivery systems. For instance, its moderate logP value suggests that it can cross cell membranes efficiently, which is beneficial for achieving therapeutic concentrations at target sites.
In conclusion, 1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine (CAS No. 500210-07-1) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and biological activities make it a valuable candidate for developing new therapeutic agents against parasitic diseases and cancer. Ongoing research continues to uncover new applications and optimize its use in various medical settings.
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